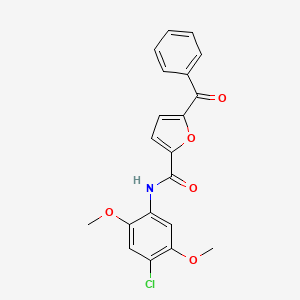![molecular formula C18H27ClN2O2 B5252604 2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5252604.png)
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is an organic compound with a complex structure, featuring a chlorinated phenoxy group, a piperidine ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to obtain 2-chloro-5-methylphenol. This is followed by the reaction with propanoyl chloride to form 2-(2-chloro-5-methylphenoxy)propanoyl chloride.
Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative. This is achieved by reacting 4-piperidone with isopropylamine to form N-[1-(propan-2-yl)piperidin-4-yl]amine.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperidine derivative under appropriate conditions, such as using a base like triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for specific receptors.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: Similar structure but different functional groups.
2-(2-chloro-5-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one: Similar core structure with variations in the piperidine ring.
Uniqueness
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-12(2)21-9-7-15(8-10-21)20-18(22)14(4)23-17-11-13(3)5-6-16(17)19/h5-6,11-12,14-15H,7-10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSSLDLGSOHJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4Z)-10-bromo-4-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B5252524.png)
![N-benzyl-N-(2-hydroxyethyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5252529.png)

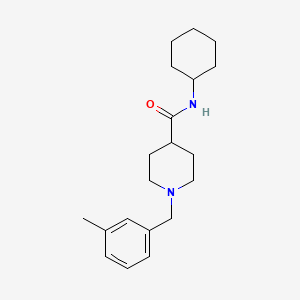
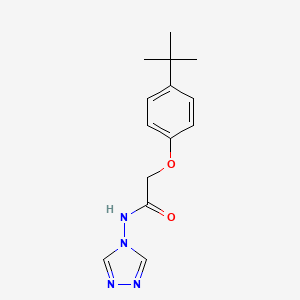
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5252566.png)
METHANONE](/img/structure/B5252579.png)
![4-{5-[(4-methoxy-3-nitrobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5252590.png)
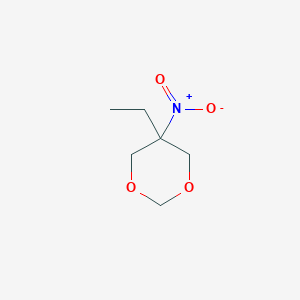
![2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B5252606.png)

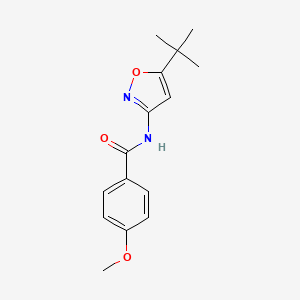
![4-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5252630.png)
